
1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)-2-(methylamino)ethan-1-one, commonly known as 3aMMO, is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide range of potential applications in a variety of fields.
Applications De Recherche Scientifique
3aMMO has a wide range of potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the study of protein-protein interactions. It has also been studied for its potential application in the study of the structure and function of enzymes, as well as its potential use as a drug delivery vehicle. Additionally, 3aMMO has been studied for its potential use in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 3aMMO is not fully understood. However, it is believed to interact with proteins and enzymes in a specific manner. It is believed to interact with proteins by binding to specific sites on the protein, which then triggers a conformational change in the protein. This conformational change alters the protein's activity, which can lead to a variety of biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3aMMO are not fully understood. However, it is believed to have a wide range of effects on the body, including the modulation of enzyme activity, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, 3aMMO has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3aMMO has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential applications. It is also relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has low levels of toxicity. However, it is also important to note that 3aMMO is a relatively new compound and its effects on the body are not yet fully understood. As such, it is important to use caution when using 3aMMO in laboratory experiments.
Orientations Futures
The potential future directions for 3aMMO are numerous. One potential direction is the development of new drugs and therapies based on 3aMMO. Additionally, 3aMMO could be used in the development of new fluorescent probes for the study of protein-protein interactions. Additionally, 3aMMO could be used in the development of new methods for the study of enzyme structure and function. Finally, 3aMMO could be used to develop new methods for drug delivery.
Propriétés
IUPAC Name |
1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-14-7-12(16)15-8-11-5-3-4-6-13(11,9-15)10-17-2/h11,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYKHLLAJAWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC2CCCCC2(C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



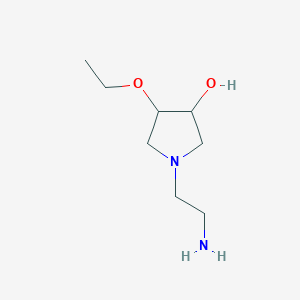
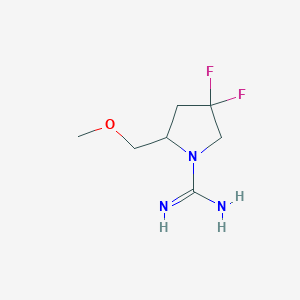

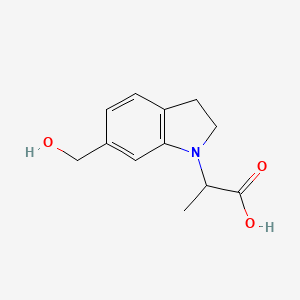
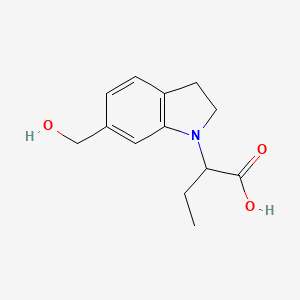

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)
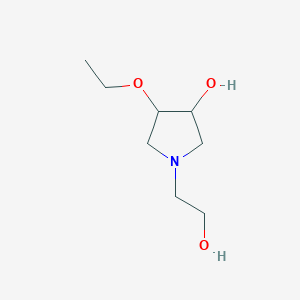
![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
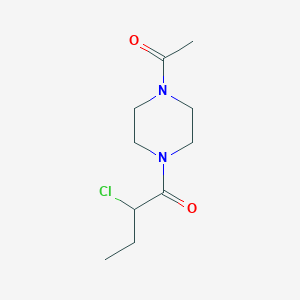

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)